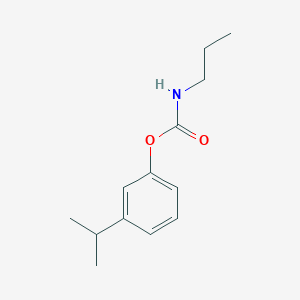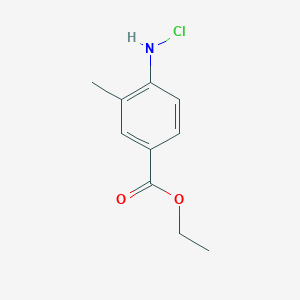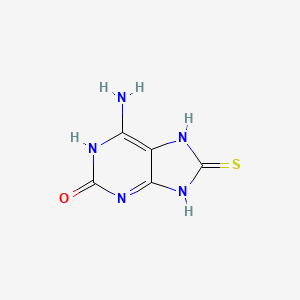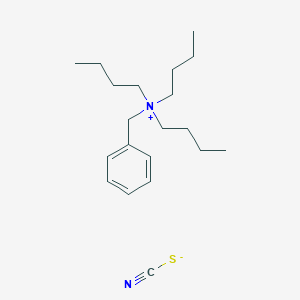![molecular formula C15H14ClNO2 B14618893 Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- CAS No. 58605-27-9](/img/structure/B14618893.png)
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of benzophenone, characterized by the presence of a chloro group and a hydroxyethylamino group attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-nitroaniline and benzoyl chloride.
Reduction: The nitro group of 5-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 5-chloro-2-aminophenyl is then acylated with benzoyl chloride to form 5-chloro-2-benzoylaminophenyl.
Hydroxyethylation: The final step involves the reaction of 5-chloro-2-benzoylaminophenyl with ethylene oxide to introduce the hydroxyethyl group, yielding Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacks the chloro and hydroxyethylamino groups.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Similar structure but with a methylamino group instead of a hydroxyethylamino group.
2-Methylamino-5-chlorobenzophenone: Another derivative with a methylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl- is unique due to the presence of both the chloro and hydroxyethylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58605-27-9 |
|---|---|
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
[5-chloro-2-(2-hydroxyethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H14ClNO2/c16-12-6-7-14(17-8-9-18)13(10-12)15(19)11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 |
Clé InChI |
KLYOVNUKGJZKBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)


![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)


